
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of the rifamycin structure aims to enhance its pharmacological properties and broaden its spectrum of activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime typically involves the modification of 3-formylrifamycin SV. The process begins with the formation of the oxime derivative by reacting 3-formylrifamycin SV with hydroxylamine under controlled conditions. The resulting oxime is then further reacted with 2-(2-ethoxyethoxy)ethyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while substitution can produce a range of new compounds with varying pharmacological properties.
Applications De Recherche Scientifique
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new rifamycin derivatives.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Employed in the production of pharmaceutical compounds and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are crucial for bacterial survival and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative with potent antibacterial activity.
Rifabutin: Used to treat tuberculosis and other bacterial infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Uniqueness
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime is unique due to its modified structure, which may offer enhanced pharmacological properties and a broader spectrum of activity compared to other rifamycin derivatives. Its specific modifications aim to improve its efficacy and reduce resistance development.
Propriétés
Numéro CAS |
52370-31-7 |
|---|---|
Formule moléculaire |
C44H60N2O15 |
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-26-[(E)-2-(2-ethoxyethoxy)ethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H60N2O15/c1-11-56-17-18-57-19-20-59-45-21-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)61-44(9,42(33)53)58-16-15-30(55-10)24(4)40(60-28(8)47)26(6)36(49)25(5)35(48)22(2)13-12-14-23(3)43(54)46-34/h12-16,21-22,24-26,30,35-36,40,48-52H,11,17-20H2,1-10H3,(H,46,54)/b13-12+,16-15+,23-14+,45-21+ |
Clé InChI |
MSZNOPNEFRZJDA-MPZSISIASA-N |
SMILES isomérique |
CCOCCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canonique |
CCOCCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



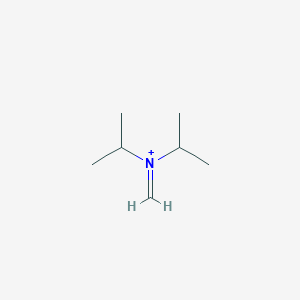



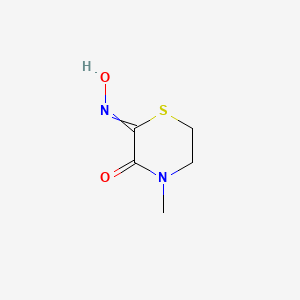
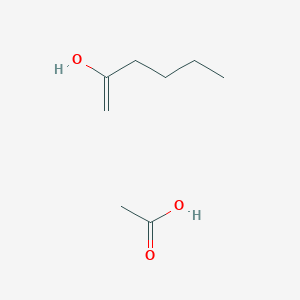

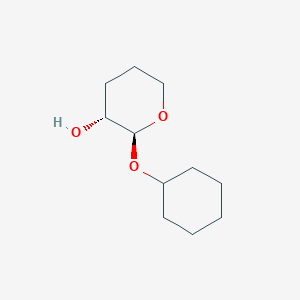
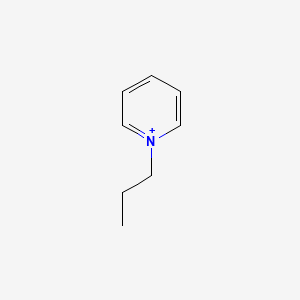
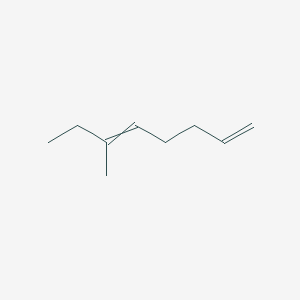
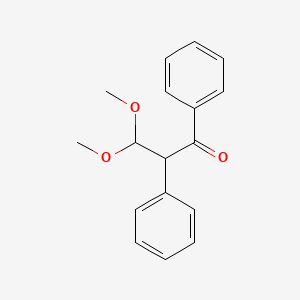
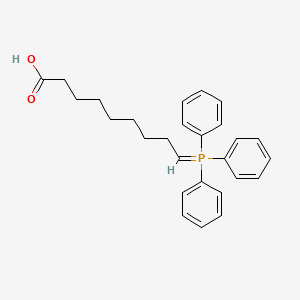
-](/img/structure/B14657079.png)
